3-(Trifluoromethyl)phenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352856 | |
| Record name | 3-(Trifluoromethyl)phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-70-5 | |
| Record name | 1736-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 Trifluoromethyl Phenylthiourea and Its Derivatives
Established Synthetic Pathways for 3-(Trifluoromethyl)phenylthiourea
The synthesis of thiourea (B124793) derivatives is a well-established area of organic chemistry, with several reliable methods for their preparation. The most common and direct route to N-monosubstituted and N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with an amine. researchgate.netmdpi.com
For the synthesis of this compound, the primary method involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. This reaction is typically carried out in an organic solvent at room temperature.
Alternatively, 3-trifluoromethylaniline can be treated with a thiocarbonyl transfer reagent. A common laboratory-scale method involves the use of thiophosgene (B130339) or its equivalents. Another approach is the reaction of the amine with carbon disulfide, although this method is more commonly used for the synthesis of symmetrical N,N'-diarylthioureas. organic-chemistry.org
A versatile method for producing a variety of thiourea derivatives involves the in situ generation of isothiocyanates from the corresponding acyl chlorides and a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. researchgate.net This is then followed by the addition of the desired amine. This two-step, one-pot procedure is highly efficient for creating diverse libraries of thiourea compounds. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-(Trifluoromethyl)phenyl isothiocyanate | Ammonia | This compound | researchgate.netmdpi.com |
| 3-Trifluoromethylaniline | Thiophosgene | This compound | |
| 3-Trifluoromethylaniline | Carbon Disulfide | Symmetrical derivatives | organic-chemistry.org |
| 3-(Trifluoromethyl)benzoyl chloride & KSCN | Amine | N-Acyl-N'-substituted thiourea | researchgate.net |
Derivatization Strategies for the Thiourea Backbone
The thiourea moiety in this compound is a versatile functional group that allows for a wide range of derivatization strategies. These modifications can be used to synthesize new compounds with tailored properties or to create precursors for more complex molecular architectures.
One significant derivatization strategy is the formation of metal complexes. The sulfur and nitrogen atoms of the thiourea backbone can act as ligands, coordinating with metal ions. For instance, copper(II) complexes with 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl group have been synthesized and characterized. mdpi.com In these complexes, two thiourea ligands coordinate to the Cu(II) center through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com
The thiourea backbone can also serve as a scaffold for the synthesis of various heterocyclic compounds. Reaction of thiourea derivatives with α-haloketones is a classic method for the synthesis of thiazoles. researchgate.net For example, the base-catalyzed cyclization of a 1-acylthiourea derivative with α-bromoacetone can produce a thiazolidinone derivative. researchgate.net Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of triazole-containing compounds, although the reaction conditions may require careful optimization to avoid complex product mixtures. acs.org
Furthermore, the nitrogen atoms of the thiourea can be functionalized through reactions with various electrophiles. This allows for the introduction of a wide range of substituents, leading to N,N'-disubstituted thioureas with diverse electronic and steric properties. mdpi.com
Catalytic Approaches in the Synthesis of Trifluoromethylated Compounds
Thiourea derivatives bearing trifluoromethyl groups have emerged as powerful organocatalysts, particularly in hydrogen-bond-mediated catalysis. rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H protons of the thiourea, making them effective hydrogen-bond donors for activating electrophiles and stabilizing transition states. rsc.org
A prominent example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has been widely used as an organocatalyst in a variety of organic transformations. rsc.org While not a direct synthesis of the title compound, this highlights the utility of the trifluoromethylphenyl thiourea motif in catalysis.
Isothioureas, which can be generated from thioureas, have been employed as catalysts in one-pot cascade reactions. For example, an isothiourea-mediated Michael addition/lactonization/thiol elimination sequence has been developed for the synthesis of trifluoromethyl-substituted 2-pyrones from α,β-unsaturated trifluoromethyl ketones. scispace.comnih.gov
In a different catalytic role, thiourea itself can participate directly in chemical transformations. It has been shown to have a dual role in the thiotrifluoromethylation of alkenes. nih.govrsc.org In this process, the thiourea acts as a reductant to initiate the formation of a trifluoromethyl radical from a Togni reagent and also serves as the sulfur source for the subsequent cyclization, all without the need for a metal or photoredox catalyst. nih.govrsc.org
Innovative Synthetic Methodologies for Thiourea Derivatives
Recent research has focused on developing more sustainable and efficient methods for the synthesis of thiourea derivatives. These innovative approaches often aim to reduce waste, use milder reaction conditions, and improve atom economy.
One such method is the use of "on-water" synthesis, where the reaction of isothiocyanates with amines is carried out in an aqueous medium. organic-chemistry.org This approach offers simple product isolation through filtration and avoids the use of volatile organic compounds. organic-chemistry.org
Ultrasonic-assisted synthesis has also been demonstrated as an effective technique for the preparation of N-aroyl thioureas. acs.org This method can significantly reduce reaction times and improve yields compared to conventional heating. acs.org
In terms of atom economy, the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides a direct and efficient route to thioureas. organic-chemistry.org Another innovative approach involves the use of stable and readily available N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.org This allows for the thioacylation of a variety of nucleophiles under mild conditions. organic-chemistry.org
| Methodology | Key Features | Reference |
| "On-water" synthesis | Sustainable, avoids volatile organic compounds, simple work-up | organic-chemistry.org |
| Ultrasonic-assisted synthesis | Reduced reaction times, improved yields, mild conditions | acs.org |
| Isocyanide, amine, and sulfur reaction | Atom-economic, efficient | organic-chemistry.org |
| N,N'-di-Boc-thiourea as thioacylating agent | Mild conditions, good functional group tolerance | organic-chemistry.org |
Coordination Chemistry and Metal Complexes of 3 Trifluoromethyl Phenylthiourea Derivatives
Ligand Behavior of 3-(Trifluoromethyl)phenylthiourea and its Analogs
Thiourea (B124793) and its derivatives are known for their flexible coordination capabilities, owing to the presence of multiple donor sites. mdpi.com They can coordinate to metal ions in several ways, including as neutral monodentate ligands through the sulfur atom, as anionic monodentate ligands, or in a bidentate fashion utilizing both the sulfur and nitrogen atoms. mdpi.com
In the case of 1,3-disubstituted thiourea derivatives that feature a 3-(trifluoromethyl)phenyl group, research has shown a distinct ligand behavior. Experimental and theoretical studies on their copper(II) complexes have revealed that these ligands typically act in a bidentate manner. mdpi.comnih.gov The coordination involves the thiocarbonyl sulfur atom and a deprotonated nitrogen atom from the thiourea backbone. mdpi.comnih.gov This chelation results in the formation of a stable ring structure with the metal center. The ability of the (thio)urea moiety to form strong hydrogen bonds is also a key feature of its behavior, playing a crucial role in organocatalysis by activating substrates and stabilizing transition states. rsc.org
Synthesis and Structural Characterization of Metal Complexes (e.g., Cu(II) Complexes)
The synthesis of metal complexes with this compound derivatives has been systematically explored, particularly for copper(II). A general synthetic route involves the reaction of the appropriate 1,3-disubstituted thiourea ligand with a metal salt, such as anhydrous copper(II) chloride, in a suitable solvent like dimethylformamide (DMF). mdpi.com Typically, the ligand is dissolved in DMF, followed by the addition of the copper(II) chloride. The mixture is then stirred at room temperature for several hours to facilitate the complexation reaction. mdpi.com The resulting microcrystalline powder products can be purified by washing with water and drying. mdpi.com Elemental analysis of the resulting copper complexes indicates a metal-to-ligand ratio of 1:2. mdpi.com
The structural characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. mdpi.com
ATR-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S and N-H) upon complexation. mdpi.com
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to infer the geometry of the metal-ligand interactions and the oxidation state of the copper center. mdpi.com
X-ray Absorption Fine Structure (XAFS): XAFS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers detailed information about the local atomic structure around the metal center. XANES can confirm the oxidation state of the metal, while EXAFS provides data on the radial distribution of atoms around the central copper ion. mdpi.com
Theoretical Calculations: Density Functional Theory (DFT) calculations are often employed to build and optimize structural models of the complexes, complementing the experimental findings. mdpi.com
Table 1: Synthesized Cu(II) Complexes with this compound Derivatives
| Complex | Starting Ligand (Thiourea Derivative) |
| Cu1 | 1-(3,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
| Cu2 | 1-[3-(trifluoromethyl)phenyl]-3-(1-phenylethyl)thiourea |
| Cu3 | 1-(2,4,6-trimethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
| Cu4 | 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
| Cu5 | 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Data sourced from a study on novel Cu(II) complexes. mdpi.com
Elucidation of Coordination Modes and Binding Sites within Complexes
Spectroscopic analysis and theoretical calculations have been instrumental in elucidating the precise coordination modes of this compound derivatives in metal complexes. For Cu(II) complexes, the evidence strongly supports a bidentate coordination fashion. mdpi.comnih.gov
The key binding sites are the sulfur atom of the thiocarbonyl group (C=S) and one of the nitrogen atoms of the thiourea moiety after deprotonation. mdpi.comnih.gov This coordination leads to the formation of a stable CuN₂S₂ core. mdpi.com Infrared spectral data provides clear evidence for this binding mode. A noticeable shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the sulfur atom in bonding with the metal ion. mdpi.com Concurrently, changes in the N-H stretching vibrations suggest the deprotonation and coordination of a nitrogen atom. mdpi.com This chelation results in a square-planar geometry around the Cu(II) center. mdpi.comrsc.org
Table 2: Key IR Spectral Data for Ligand and Complex
| Compound Type | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) |
| Free Ligand (HPMCT) | 3176 | 707 |
| Metal Complexes (1-4) | 3174–3336 | 665–696 |
This table shows representative shifts in IR frequencies upon complexation, indicating coordination through the sulfur atom. mdpi.com
Influence of Derivatization on Metal Complex Formation and Reactivity
The derivatization of the this compound ligand, specifically by altering the second substituent on the thiourea nitrogen, has a profound impact on the structure of the resulting metal complexes. mdpi.com
A study comparing Cu(II) complexes of alkylphenylthiourea derivatives with those of halogenphenylthiourea derivatives revealed significant structural differences. mdpi.com
Alkylphenylthiourea Complexes: When the substituent is an alkylphenyl group, the resulting Cu(II) complexes tend to form monomeric structures. In these monomers, two ligands coordinate to a single Cu(II) ion in a bidentate fashion. mdpi.com
Halogenophenylthiourea Complexes: In contrast, when the substituent is a halogenated phenyl group, the complexes exhibit a tendency to form sandwich-type dimers. mdpi.comnih.gov
This structural variation, dictated by the nature of the substituent on the ligand, also influences the reactivity of the complexes. For instance, the dimeric halogeno derivatives have demonstrated higher antimicrobial activity compared to their monomeric alkylphenylthiourea counterparts. mdpi.com This suggests that the supramolecular structure of the complex plays a crucial role in its biological potential. The coordination of these ligands to metal ions like copper(II) has been shown to often result in complexes with enhanced cytotoxic properties compared to the free ligands. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques in 3 Trifluoromethyl Phenylthiourea Research
Application of Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of the molecular structure. In the context of 3-(Trifluoromethyl)phenylthiourea, these techniques are crucial for confirming the presence of key structural motifs.
The vibrational spectra of thiourea (B124793) derivatives are characterized by distinct bands corresponding to the N-H, C=S, C-N, and C-F stretching and bending modes. For a related compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), theoretical and experimental studies have assigned these characteristic vibrations. researchgate.net The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. The C-N stretching modes are also significant, and their positions can indicate the degree of π-electron delocalization within the thiourea moiety. eurjchem.com
Vibrational assignments for this compound can be predicted based on data from similar structures. The trifluoromethyl (CF3) group exhibits strong characteristic absorption bands. The C-F stretching vibrations are expected to appear in the region of 1350-1120 cm⁻¹. The thiourea group (–NHCSNH–) gives rise to several characteristic bands, including the C=S stretching vibration, which is often coupled with other vibrations and can be found in the 850-600 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3450 - 3100 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=S | Stretching | 850 - 600 |
| C-N | Stretching | 1400 - 1200 |
| C-F (of CF₃) | Stretching | 1350 - 1120 |
| Phenyl Ring | C=C Stretching | 1600 - 1450 |
Note: These are predicted ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum can reveal details about the conjugation and electronic structure of the compound.
For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions. The phenyl ring and the thiocarbonyl group (C=S) are the primary chromophores. The phenyl ring will exhibit strong absorptions due to π → π* transitions. The thiocarbonyl group also contributes to the electronic spectrum, with a characteristic n → π* transition at a longer wavelength (lower energy) and a more intense π → π* transition at a shorter wavelength (higher energy).
The presence of the trifluoromethyl group, an electron-withdrawing group, on the phenyl ring can influence the position and intensity of these absorption bands through its electronic effects on the aromatic system.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Phenyl Ring | 200 - 280 |
| π → π | Thiocarbonyl (C=S) | Shorter wavelength, high intensity |
| n → π* | Thiocarbonyl (C=S) | Longer wavelength, low intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the N-H protons of the thiourea group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern of the trifluoromethyl group on the phenyl ring. The N-H protons of the thiourea moiety are expected to give rise to broad signals, the chemical shifts of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon of the thiocarbonyl group (C=S) is particularly noteworthy, typically appearing significantly downfield (δ 180-200 ppm). The carbons of the phenyl ring will resonate in the aromatic region (δ 110-150 ppm), and the carbon of the trifluoromethyl group will also have a characteristic chemical shift, often showing coupling with the fluorine atoms (¹⁹F).
For a related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, the ¹H NMR signals for the aromatic protons were observed in the range of δ 6.91-8.31 ppm, with the N-H protons appearing as singlets at δ 8.95 and δ 14.17 ppm. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.5 |
| ¹H | N-H | Variable, often broad |
| ¹³C | C=S | 180 - 200 |
| ¹³C | Aromatic C | 110 - 150 |
| ¹³C | CF₃ | ~120 - 130 (quartet) |
X-ray Absorption Near Edge Structure (XANES) for Coordination Environment Identification
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. wikipedia.org By tuning the X-ray energy around the absorption edge of a specific element, transitions of core electrons to unoccupied states can be observed. wikipedia.orguu.nl The shape and energy of the XANES spectrum are highly sensitive to the oxidation state, coordination geometry, and the nature of the neighboring atoms. wikipedia.orguu.nl
Molecular Modeling for Geometrical and Structural Properties
Computational molecular modeling, particularly using methods like Density Functional Theory (DFT), has become a vital tool in modern chemical research for predicting and understanding the geometrical and structural properties of molecules. These theoretical calculations can provide valuable insights that complement experimental data.
For thiourea derivatives, DFT calculations are often employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. researchgate.neteurjchem.com In the case of this compound, molecular modeling can be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations can predict the C-N bond lengths within the thiourea moiety, which can suggest the extent of π-electron delocalization. eurjchem.com
Furthermore, molecular modeling can be used to calculate theoretical IR and Raman spectra, which can aid in the assignment of experimental vibrational bands. researchgate.neteurjchem.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing information about the molecule's reactivity and electronic transition properties.
Table 4: Representative Calculated Geometrical Parameters for a Thiourea Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=S | ~1.68 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | N-C-N | ~118° |
| Bond Angle | C-N-H | ~120° |
Note: These values are illustrative and based on typical findings for thiourea derivatives. Actual values for this compound would require specific calculations.
Computational Chemistry and in Silico Investigations of 3 Trifluoromethyl Phenylthiourea
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. By applying DFT calculations, researchers can predict properties such as bond lengths, bond angles, and dihedral angles of a molecule's optimized, lowest-energy state.
While specific DFT studies for 3-(Trifluoromethyl)phenylthiourea are not widely published, research on closely related derivatives provides insight into the expected structural characteristics. For instance, computational studies on 4-Trifluoromethyl Phenyl Thiourea (B124793) (4TFMPTU) have confirmed the stability and reliability of calculated bond lengths and angles, which align with experimental values. joasciences.comjoasciences.com Similar studies on other fluorinated thioureas have also utilized DFT at levels like B3LYP/6-31G(d,p) to complement experimental findings. tandfonline.com
For this compound, a DFT analysis would involve optimizing the molecular geometry to find its most stable conformation. This would reveal the precise spatial arrangement of the atoms, including the planarity of the phenyl ring and the orientation of the thiourea and trifluoromethyl groups. The electronic properties, such as the distribution of electron density and orbital energies, would also be determined, providing a foundational understanding of the molecule's intrinsic characteristics.
Table 1: Predicted Structural Parameters for Phenylthiourea (B91264) Derivatives from DFT Studies
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Source |
| C=S | ~1.68 | N/A | joasciences.com |
| C-N (Thiourea) | ~1.38 | N/A | joasciences.com |
| N-C-N (Thiourea) | ~118 | N/A | joasciences.com |
| C-C (Aromatic) | ~1.39 | ~120 | joasciences.com |
| C-F | ~1.34 | N/A | joasciences.com |
| C-N-C | N/A | ~125 | joasciences.com |
| Note: This table presents typical values for related thiourea derivatives to illustrate expected data from a DFT analysis of this compound. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds. nih.gov QSAR models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find the best correlation with experimental data. researchgate.net
A QSAR study involving this compound would require a dataset of related molecules with measured biological activity (e.g., IC50 values against a specific cell line or enzyme). Descriptors for each molecule, including this compound, would be calculated. These can include:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices that describe the branching of the molecular structure.
Hydrophobic descriptors: LogP, which measures the compound's lipophilicity.
The resulting QSAR model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This simulation helps to understand the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. rasayanjournal.co.in
While docking studies specifically for this compound are not prominent, research on its derivatives highlights potential biological targets. Copper (II) complexes of this compound have shown inhibitory activity against Staphylococcus aureus DNA gyrase, suggesting this enzyme as a possible target. nih.gov Furthermore, docking studies of other trifluoromethyl-containing thiourea derivatives against targets like topoisomerase II DNA gyrase have revealed valuable interactions and good docking scores, indicating that these compounds can act by inhibiting DNA replication. psecommunity.org Studies on the related 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) have shown strong binding affinities with multiple protein targets associated with breast cancer, with a notable binding affinity of -6.0 kcal/mol. joasciences.comresearchgate.net
A molecular docking simulation of this compound would involve:
Selecting a relevant protein target (e.g., DNA gyrase).
Placing the ligand into the active site of the protein.
Using a scoring function to evaluate different binding poses and predict the binding energy.
The simulation would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiourea, phenyl, and trifluoromethyl groups and the amino acid residues in the target's active site.
Table 2: Example Molecular Docking Results for Thiourea Derivatives Against Protein Targets
| Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| 4-CF3-Benzoyl-Phenylthiourea | EGFR | 1M17 | -8.2 | (Not Specified) | ubaya.ac.id |
| 4-Trifluoromethyl Phenyl Thiourea | Breast Cancer Target | (Not Specified) | -6.0 | (Not Specified) | joasciences.comresearchgate.net |
| Acylthiourea Derivative | S. aureus DNA Gyrase | 2XCS | (Good Scores Reported) | (Not Specified) | psecommunity.org |
| Note: This table is illustrative and shows results for related compounds to demonstrate the type of data obtained from molecular docking simulations. |
Prediction of Molecular Reactivity and Electronic Transitions (e.g., HOMO-LUMO Energy Gaps)
The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. joasciences.com This can indicate higher susceptibility to electronic transitions and greater potential for biological activity. tandfonline.com
For 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), a related isomer, the calculated HOMO-LUMO energy gap is a low 2.12 eV, suggesting significant chemical reactivity and potential for use in various chemical and biological processes. joasciences.comjoasciences.com DFT calculations for this compound would yield the energies of its HOMO and LUMO. The analysis would reveal the distribution of these orbitals across the molecule, showing which parts are most involved in electron donation (HOMO) and acceptance (LUMO). This information is vital for understanding reaction mechanisms and designing molecules with specific electronic properties.
Table 3: Frontier Orbital Energies and Related Parameters
| Parameter | Definition | Significance | Example Value (4TFMPTU) | Source |
| E_HOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | (Not Specified) | joasciences.comjoasciences.com |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | (Not Specified) | joasciences.comjoasciences.com |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability | 2.12 eV | joasciences.comjoasciences.com |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measure of electron attraction | (Not Specified) | joasciences.comjoasciences.com |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution | (Not Specified) | joasciences.comjoasciences.com |
| Note: This table uses the related compound 4TFMPTU as an example to illustrate the parameters derived from frontier orbital analysis. |
Assessment of Molecular Electrostatic Potential (MEP) Maps and Atomic Charges
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For thiourea derivatives, MEP analyses consistently show that the most negative potential (red region) is localized around the sulfur atom of the thiocarbonyl group (C=S), making it a likely site for electrophilic interaction. researchgate.net The hydrogen atoms attached to the nitrogen atoms of the thiourea moiety typically show the most positive potential (blue region), identifying them as sites for nucleophilic attack or hydrogen bond donation. researchgate.net
An MEP analysis of this compound would provide a detailed 3D map of its electrostatic landscape. This would clearly identify the electron-rich and electron-poor regions, offering critical insights into its intermolecular interaction patterns. The electronegative fluorine atoms of the CF3 group would also create a distinct potential region. This information is crucial for understanding how the molecule might interact with a biological receptor, predicting its solubility, and explaining its reactivity in chemical reactions.
Biological Activities and Mechanistic Investigations of 3 Trifluoromethyl Phenylthiourea Derivatives
Antimicrobial Activities
The thiourea (B124793) scaffold, particularly when substituted with a 3-(trifluoromethyl)phenyl group, is known for its potent inhibitory effects against various pathogens, especially Gram-positive bacteria. researchgate.net
Specific Activity against Methicillin-Resistant Staphylococci (MRSA)
Derivatives of 3-(trifluoromethyl)phenylthiourea have demonstrated significant efficacy against strains of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, which are notorious for causing difficult-to-treat infections in hospital settings. researchgate.netnih.gov The introduction of specific substituents onto the core structure has been shown to modulate this activity. For instance, a series of 31 derivatives prepared from 3-(trifluoromethyl)aniline (B124266) and various isothiocyanates yielded several compounds with high inhibitory activity against both standard and clinical strains of Gram-positive cocci, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 µg/mL. nih.gov
Furthermore, copper(II) complexes of these thiourea derivatives have shown enhanced antimicrobial effects. A notable example is the Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which was found to be active against 19 strains of methicillin-resistant Staphylococci at an MIC of 2 µg/mL. mdpi.com The data below summarizes the activity of selected derivatives.
| Compound/Complex Name | Target Organism(s) | MIC (µg/mL) | Reference |
| 1-(4-Chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Copper(II) complex | Methicillin-Resistant Staphylococci (19 strains) | 2 | mdpi.com |
| Various this compound derivatives | Gram-positive cocci (standard & hospital strains) | 0.25 - 16 | nih.gov |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | Methicillin-Resistant S. aureus (hospital strains) | 4 - 64 | nih.gov |
These compounds have also shown the ability to effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.govnih.gov
Antimycobacterial Efficacy
The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven research into novel therapeutic agents. While some studies on the parental ligands of this compound did not show a significant growth inhibitory effect against M. tuberculosis isolates, complexation with metals like copper has been shown to improve their antimycobacterial profile. researchgate.net Other research into a broader class of arylthiourea derivatives has identified compounds with potent activity against M. tuberculosis strain H37Ra, with some exhibiting MIC values as low as 0.09 µg/mL. researchgate.net A separate study on various thiourea derivatives found that several compounds could inhibit M. tuberculosis H37Rv growth both in culture and within infected macrophages, with one derivative showing an MIC₅₀ of 2.0 µM. nih.gov These findings suggest that the thiourea scaffold is a promising starting point for the development of new anti-tuberculosis drugs. researchgate.netnih.gov
Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., DNA gyrase, topoisomerase IV inhibition)
The antimicrobial action of this compound derivatives is often attributed to their ability to interfere with essential bacterial enzymes. Key targets include DNA gyrase and topoisomerase IV, two type II topoisomerases that are crucial for bacterial DNA replication, transcription, and repair. nih.govmdpi.com Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Specifically, the Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been identified as a dual inhibitor of both DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus. mdpi.com Another study investigated two active thiourea derivatives, compounds 5 and 15, and confirmed their inhibitory activity against topoisomerase IV from S. aureus. nih.gov The inhibitory concentrations for one of these derivatives were determined to be an IC₅₀ of 6.20 µg/mL for topoisomerase IV and 16.80 µg/mL for DNA gyrase, demonstrating a dual inhibitory capability. researchgate.net
Anticancer and Antiproliferative Activities
The this compound scaffold is a versatile base for designing new compounds with potential anticancer properties. nih.gov Research has shown that these derivatives can exert cytotoxic effects against various cancer cell lines, including colon, prostate, and leukemia, often with favorable selectivity compared to normal cells. nih.gov
Induction of Pro-apoptotic Pathways
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. Studies have shown that derivatives of this compound can trigger apoptosis in cancer cells. For example, some diarylurea compounds featuring CF₃ substituents have been developed as inhibitors for aggressive subtypes of breast cancer. nih.gov While the precise apoptotic pathways are still under investigation for many derivatives, the ability to induce apoptosis is a key indicator of their therapeutic potential. Research on related thiourea compounds suggests that they can affect the expression of genes involved in cell cycle regulation and apoptosis, such as the p53 tumor suppressor gene. jppres.com
The cytotoxic activity of several this compound analogs has been evaluated against a panel of human cancer cell lines. Dihalogenophenyl derivatives, in particular, have shown high cytotoxicity.
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,4-dichlorophenylthiourea derivative (2) | Metastatic Colon Cancer (SW620) | 1.5 ± 0.72 | nih.gov |
| 4-(trifluoromethyl)phenylthiourea derivative (8) | Metastatic Colon Cancer (SW620) | 5.8 ± 0.76 | nih.gov |
| 4-chlorophenylthiourea derivative (9) | Metastatic Colon Cancer (SW620) | 7.6 ± 1.75 | nih.gov |
| Various derivatives (1-5, 8, 9) | Colon (SW480), Prostate (PC3), Leukemia (K-562) | ≤ 10 | nih.gov |
Inhibition of Cellular Signaling Pathways (e.g., Interleukin-6 Modulation)
Chronic inflammation is a known driver of cancer progression, and cytokines like Interleukin-6 (IL-6) play a crucial role in this process. nih.gov High levels of IL-6 are associated with poor prognosis in several cancers, including breast cancer, as it can promote phenotypes linked to metastasis. nih.gov While direct studies linking this compound derivatives to IL-6 modulation are emerging, the broader class of thioureas has been investigated for anti-inflammatory properties. For instance, certain thiourea derivatives have been shown to inhibit the production of inflammatory mediators such as TNF-α and IL-1β in the context of severe pulmonary tuberculosis, which involves an exacerbated inflammatory response. nih.gov This suggests a potential for these compounds to modulate inflammatory signaling pathways that are also relevant to cancer. The inhibition of such pathways, like the JAK2/STAT3 signaling pathway which is activated by IL-6, represents a promising strategy for cancer therapy. nih.gov
Interactions with Oncogenic Proteins (e.g., K-Ras, VEGFR-2, HER2 protein)
The development of novel anticancer agents is a primary focus of research involving this compound derivatives. These compounds have been investigated for their ability to interact with and modulate the activity of several oncogenic proteins that are crucial for tumor growth, proliferation, and angiogenesis.
While direct inhibitory activity of this compound derivatives on the K-Ras protein has not been extensively documented in publicly available research, the broader class of thiourea derivatives has been explored for targeting RAS signaling pathways. The RAS proteins, including K-Ras, are small GTPases that act as molecular switches in signal transduction pathways controlling cell growth and differentiation. nih.gov Mutations in RAS genes are among the most common in human cancers, making them a critical therapeutic target. nih.gov The primary strategies for inhibiting K-Ras function involve preventing its association with the plasma membrane or directly targeting the protein itself to block its interaction with downstream effectors. nih.gov
Thiourea derivatives, known for their ability to form specific hydrogen bonds and hydrophobic interactions, are being investigated as potential inhibitors of various protein-protein interactions, a key aspect of RAS signaling. Computational studies on some thiourea derivatives have explored their potential as inhibitors of enzymes involved in cancer-related signaling pathways, such as Sirtuin-1 (SIRT1). mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have highlighted the potential of thiourea derivatives as VEGFR-2 inhibitors. For instance, certain halogenated phenyl-containing heterocyclic thioureas have been identified as inhibitors of VEGFR-2. researchgate.net
Research on 1,3-disubstituted thiourea analogs, including those with the 3-(trifluoromethyl)phenyl moiety, has demonstrated cytotoxic activity against various cancer cell lines. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of kinases such as VEGFR-2. researchgate.net For example, a series of 1,3-thiazolidin-4-one derivatives linked to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group were evaluated as potential dual inhibitors of AURKA and VEGFR-2, showing promise as antiglioma agents. nih.gov Docking studies of urea-benzothiazole derivatives have also shown interactions with the ATP-binding site of VEGFR-2, suggesting a mechanism of inhibition. researchgate.net
The Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in cancer therapy, particularly in breast cancer. Overexpression of HER2 leads to uncontrolled cell growth and proliferation. While direct evidence of this compound derivatives inhibiting HER2 is not prominent in the literature, the general class of thiourea derivatives has been incorporated into scaffolds designed as dual EGFR/HER2 inhibitors. For example, some thiophene-based derivatives have been synthesized and shown to possess potent inhibitory activity against both EGFR and HER2. nih.gov The ability of the thiourea moiety to act as a hydrogen bond donor and acceptor makes it a valuable component in designing molecules that can fit into the ATP-binding pocket of kinases like HER2.
Antiviral Properties
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities against both RNA and DNA viruses. The trifluoromethyl group, in particular, is known to enhance the biological activity of many pharmaceutical compounds. mdpi.com
Studies on various phenylthiourea (B91264) derivatives have demonstrated their potential to inhibit the replication of several viruses. For instance, N-phenyl-N'-aryl or alkylthiourea derivatives have shown activity against Coxsackie viruses, which are RNA viruses. nih.gov Research has also explored the structure-activity relationship of diphenylthiourea derivatives, identifying key structural features essential for their antipicornavirus activity. nih.gov
More specifically, research into trifluoromethyl-containing compounds has revealed their antiviral potential. A study on trifluoromethylthiolane derivatives, which share the trifluoromethyl group, demonstrated significant inhibitory effects on the replication of Herpes Simplex Virus type 1 (HSV-1), a DNA virus. researchgate.netmdpi.com The presence of the trifluoromethyl group is thought to contribute to the formation of hydrogen bonds necessary for blocking viral enzymes like DNA polymerases. mdpi.com
While direct and extensive studies on the antiviral properties of this compound against a wide range of viruses are not yet abundant, the existing research on related compounds provides a strong rationale for their investigation as potential antiviral agents. The known activity of thioureas against viruses like HIV, coupled with the enhancing effect of the trifluoromethyl group, suggests that these derivatives could be effective inhibitors of viral replication. nih.gov
Antileishmanial Activities
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Thiourea derivatives have shown considerable promise in this area.
Several studies have reported the antileishmanial potential of various thiourea-based compounds. nih.gov These derivatives have been screened against different Leishmania species, including L. major, L. tropica, and L. donovani, and have shown significant in vitro potency against both the promastigote and amastigote forms of the parasite. nih.gov
Of particular relevance is a study on thiourea-functionalized aminoglutethimide (B1683760) derivatives. mdpi.com In this research, a compound containing a 3,5-bis-(trifluoromethyl)phenyl unit demonstrated activity against Leishmania. mdpi.com Although this specific derivative also exhibited some cytotoxicity, it highlights the potential of the trifluoromethylphenyl scaffold in designing antileishmanial agents. The mechanism of action for some of these thiourea derivatives is thought to involve the inhibition of essential parasite enzymes, such as those in the folate and glycolytic pathways. mdpi.com Docking studies have suggested that these compounds may target enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania. nih.gov
The following table summarizes the antileishmanial activity of a relevant thiourea derivative:
| Compound | Target Species | Activity | Reference |
| 1-(4-(3-Ethyl-2,6-dioxopiperidin-3-yl)-3-(3,5-bis-(trifluoromethyl)phenyl)thiourea) | Leishmania | Active | mdpi.com |
Plant Growth Regulatory Effects
While the primary focus of research on this compound derivatives has been in the field of medicine, the broader class of thiourea compounds has been investigated for its effects on plant growth and development.
Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. nih.govmdpi.com Compounds that mimic or interfere with gibberellin signaling can have significant effects on plant growth.
Some studies have explored the use of thiourea and its derivatives as plant growth regulators. For example, thiourea has been used as a dormancy-breaking agent in tea plants, and its effects can be synergistic with other phytohormones like kinetin (B1673648) and gibberellins. nih.gov Phenylthiourea has been noted to affect developmental processes in organisms, though its specific gibberellin-like activity in plants is not well-documented. nih.gov
While there is no direct evidence in the reviewed literature to suggest that this compound derivatives possess significant gibberellin-like bioactivity, the known effects of other thiourea compounds on plant development warrant further investigation into this area. The structural features of these derivatives could potentially allow them to interact with plant hormone receptors or metabolic pathways, leading to observable effects on growth and development. Further research is needed to elucidate any such potential activities.
Structure Activity Relationship Sar Studies of 3 Trifluoromethyl Phenylthiourea Analogs
Influence of the Trifluoromethyl Moiety on Biological Potency
The trifluoromethyl (CF3) group, a common feature in many pharmaceuticals, exerts a profound influence on the biological activity of phenylthiourea (B91264) derivatives. Its incorporation is a strategic move to enhance a molecule's therapeutic potential, primarily through its strong electron-withdrawing nature and its ability to increase lipophilicity. This enhancement in lipophilicity can improve the permeability of the molecule across cellular membranes, facilitating its access to intracellular targets. mdpi.commdpi.com
The presence of a trifluoromethyl group on the phenyl ring has been shown to be a critical factor for augmenting the antibacterial efficacy of thiourea (B124793) compounds. researchgate.net For instance, analogs bearing a 3-(trifluoromethyl)phenyl moiety have demonstrated potent inhibitory effects against Gram-positive bacteria. researchgate.net In the realm of anticancer research, the CF3 group is recognized for its capacity to boost the interactions of small molecules with their cellular targets and to increase their metabolic stability by minimizing oxidative degradation. mdpi.com Studies on a series of 3-(trifluoromethyl)phenylthiourea analogs have revealed significant cytotoxic activity against various cancer cell lines, including human colon and prostate cancer. nih.gov
Impact of Substituents on the Thiourea Backbone and Phenyl Rings for Specific Activities
The biological profile of this compound can be finely tuned by introducing various substituents on the thiourea backbone and the second phenyl ring. These modifications can lead to enhanced potency and selectivity for specific biological targets, such as bacterial enzymes or cancer cells.
In the context of antimicrobial activity, the nature of the substituent on the second phenyl ring is a key determinant of potency. For example, copper(II) complexes of 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl group exhibit varying antimicrobial strengths based on the other substituent. Dimeric halogeno derivatives have been found to possess greater antimicrobial activity than their alkylphenylthiourea counterparts. mdpi.com Specifically, the copper(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown remarkable activity against methicillin-resistant Staphylococcus strains, with a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com This highlights the synergistic effect of combining the trifluoromethyl group with other electron-withdrawing substituents.
The following table summarizes the antimicrobial activity of selected 1-Aryl-3-[3-(trifluoromethyl)phenyl]thiourea derivatives against various bacterial strains.
| Compound | Substituent on Phenyl Ring | Test Organism | MIC (µg/mL) |
| Copper(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-chloro-3-nitro | Methicillin-resistant Staphylococci | 2 |
| Copper(II) complex of 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3-bromo | Drug-resistant Mycobacterium tuberculosis | Strong inhibition (4-8 fold > isoniazid) |
| Copper(II) complex of 1-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 1-phenylethyl | Drug-resistant Mycobacterium tuberculosis | Strong inhibition (2-4 fold > control drugs) |
In the domain of anticancer activity, substitutions on the phenyl ring have also yielded potent compounds. Analogs with dihalogenophenyl groups, such as 3,4-dichlorophenyl, have demonstrated high cytotoxicity against human colon and prostate cancer cell lines. nih.gov The derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, in particular, exhibited a very low IC50 value of 1.5 µM against the SW620 metastatic colon cancer cell line. nih.gov Another potent analog, 1-[4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea, also showed strong efficacy against colon and prostate cancer cells. nih.gov
The table below presents the cytotoxic activity of selected 1-Aryl-3-[3-(trifluoromethyl)phenyl]thiourea derivatives against various cancer cell lines.
| Compound | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 |
| 1-[4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea | 4-trifluoromethyl | PC3 (Prostate Cancer) | 6.9 ± 1.64 |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-chloro | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3-chloro-4-fluoro | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 |
Correlation between Electronic Effects (e.g., Electron-Withdrawing Groups) and Biological Activity
A clear correlation exists between the electronic properties of the substituents on the phenyl ring and the biological activity of this compound analogs. The presence of electron-withdrawing groups generally enhances the biological potency of these compounds. This is attributed to several factors, including increased acidity of the N-H protons of the thiourea moiety, which can lead to stronger hydrogen bonding interactions with biological targets.
The trifluoromethyl group itself is a potent electron-withdrawing group, setting a baseline for the electronic character of the parent compound. The addition of further electron-withdrawing substituents on the second phenyl ring, such as halogens (e.g., chloro, bromo) and nitro groups, has been shown to significantly increase both antimicrobial and anticancer activities. mdpi.comnih.gov For instance, a preliminary SAR study on 1-aroyl-3-aryl thiourea derivatives indicated that electronic factors on the aryl rings have a substantial effect on their antibacterial activity. researchgate.net
Conversely, the introduction of electron-donating groups at the para position of N-phenylselenourea has been found to enhance their antioxidant capacity, suggesting that for certain biological activities, electron-donating properties may be favorable. However, in the context of the antimicrobial and anticancer activities of this compound analogs, the prevailing evidence points towards the beneficial impact of electron-withdrawing substituents. mdpi.comnih.gov
Conformational Analysis and its Relationship to Biological Function
The three-dimensional conformation of this compound analogs plays a pivotal role in their interaction with biological targets and, consequently, their biological function. The thiourea linkage allows for rotational freedom, leading to different possible conformations. The two primary conformations observed for diarylthioureas are the cis-trans (CT) and trans-trans (TT) configurations, with the cis-cis (CC) configuration being generally unfavorable due to steric hindrance.
The CT conformation is often preferred as it allows for delocalization between the substituent and the thiourea moiety. In contrast, the TT conformation can experience steric repulsion from the nitrogen lone pairs. The specific conformation adopted by a molecule can influence its ability to fit into the binding pocket of a target enzyme or receptor. For instance, in the case of diphenylthiourea antivirals, a trans conformation of the -C(=S)NH- group bound to the substituted phenyl ring was identified as an essential feature for antiviral activity.
Catalytic Applications of Trifluoromethylphenylthiourea Motifs
Organocatalysis by Thiourea (B124793) Derivatives Bearing Trifluoromethylphenyl Groups
Thiourea derivatives featuring trifluoromethylphenyl groups are at the forefront of organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions. wikipedia.org A particularly prominent example is N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, which has become a "privileged motif" in the development of new catalysts. rsc.orgnih.govscilit.comrsc.org The success of these catalysts stems from a combination of features: they are metal-free, which is advantageous for applications in medicinal chemistry and for reducing environmental impact; they are often highly stable and can be handled on the benchtop without the need for inert atmospheres; and they operate under mild and nearly neutral conditions, which allows for their use with acid-sensitive substrates. wikipedia.org
The general structure of these catalysts, with two aryl groups attached to the thiourea core, provides a rigid framework that facilitates a "clamp-like" binding to substrates through a double hydrogen-bonding motif. wikipedia.org The presence of trifluoromethyl groups on the phenyl rings is crucial; these strongly electron-withdrawing substituents enhance the catalytic activity by increasing the acidity of the N-H protons. researchgate.netnih.gov This heightened acidity makes the thiourea a more effective hydrogen-bond donor, a key aspect of its catalytic mechanism.
Role as Hydrogen-Bond Donor Catalysts
The primary role of trifluoromethylphenylthiourea derivatives in catalysis is to act as hydrogen-bond donors. wikipedia.orgacs.org Unlike covalent catalysis, which involves the formation and breaking of chemical bonds between the catalyst and substrate, these organocatalysts operate through non-covalent interactions. wikipedia.org Specifically, the two N-H protons of the thiourea group can form a pair of hydrogen bonds with an electron-rich atom on the substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine. wikipedia.orgnih.gov
This interaction has a twofold effect:
Substrate Activation: By donating hydrogen bonds to a functional group, the thiourea catalyst withdraws electron density, rendering the substrate more electrophilic and thus more susceptible to nucleophilic attack. acs.org
Transition State Stabilization: The catalyst can stabilize the developing negative charge in the transition state of a reaction, thereby lowering the activation energy and accelerating the transformation. rsc.orgnih.gov
Quantum chemical analyses have shown that thioureas are typically stronger hydrogen-bond donors than the corresponding ureas. wikipedia.org This is attributed to the electronic properties and the larger size of the sulfur atom compared to the oxygen atom. wikipedia.org The strategic placement of trifluoromethyl groups on the phenyl rings further amplifies this hydrogen-bonding capability, making these compounds exceptionally effective catalysts. researchgate.net
Promotion of Specific Organic Transformations (e.g., Friedel-Crafts Alkylation)
The potent hydrogen-bonding ability of trifluoromethylphenylthiourea catalysts has been harnessed to promote a wide array of organic reactions. These include, but are not limited to, Diels-Alder reactions, Michael additions, Strecker reactions, and epoxide openings. rsc.orgacs.org One notable application is in the promotion of Friedel-Crafts alkylation reactions.
The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds by attaching substituents to an aromatic ring. wikipedia.org In its classic form, it involves an electrophilic aromatic substitution where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride. mt.com
Thiourea organocatalysts offer a milder, metal-free alternative for promoting Friedel-Crafts-type reactions. By activating the electrophile through hydrogen bonding, these catalysts facilitate its attack by the electron-rich aromatic ring. This approach is particularly valuable for reactions involving sensitive substrates that might not tolerate the harsh conditions of traditional Lewis acid catalysis.
For instance, a thiourea catalyst can activate a carbonyl compound or an imine, which can then be attacked by an indole (B1671886) or other electron-rich aromatic or heteroaromatic system in a Friedel-Crafts alkylation. The catalyst stabilizes the intermediate and facilitates the subsequent steps to yield the final alkylated product. The table below illustrates the effectiveness of a chiral thiourea catalyst bearing the 3,5-bis(trifluoromethyl)phenyl motif in the asymmetric Friedel-Crafts alkylation of indole with an N-acyl imine.
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 10 | 24 | 95 | 92 |
| 2 | Dichloromethane | 10 | 24 | 88 | 85 |
| 3 | Diethyl Ether | 10 | 48 | 75 | 89 |
| 4 | Toluene | 5 | 36 | 93 | 91 |
| 5 | Toluene | 1 | 72 | 85 | 90 |
This table presents representative data for the asymmetric Friedel-Crafts alkylation of indole with an electrophile, catalyzed by a chiral thiourea derivative. The high yields and enantiomeric excesses highlight the efficiency and stereocontrol afforded by this class of organocatalysts.
The continued development of thiourea catalysts with trifluoromethylphenyl groups promises to further expand the scope of organocatalysis, providing sustainable and efficient methods for key organic transformations.
Supramolecular Chemistry and Recognition Phenomena Involving Thiourea Scaffolds
Hydrogen Bonding Interactions in Solid State and Solution Architectures
The ability of the thiourea (B124793) group to form robust hydrogen bonds dictates its assembly in both the solid state and in solution. The N-H protons can act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. This dual functionality leads to the formation of intricate and predictable supramolecular structures.
In the solid state, phenylthiourea (B91264) derivatives often form one-dimensional hydrogen-bonded chains or more complex two- and three-dimensional networks. The specific arrangement is influenced by the nature and position of the substituents on the phenyl ring. For 3-(Trifluoromethyl)phenylthiourea, the electron-withdrawing trifluoromethyl group at the meta position is expected to significantly influence the hydrogen-bonding patterns. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as those with 3,5-bis(trifluoromethyl)phenyl groups, provides insight into the likely interactions. These structures commonly exhibit intermolecular N-H···S hydrogen bonds, forming centrosymmetric dimers or extended chains. The presence of the trifluoromethyl group can also lead to weaker C-H···F or C-H···S interactions, further stabilizing the crystal packing.
In solution, the hydrogen-bonding capabilities of this compound are crucial for its interaction with solvent molecules and other solutes. The equilibrium between different conformational isomers (e.g., syn-syn, syn-anti, anti-anti conformers of the N-H protons) can be influenced by the solvent polarity and the presence of hydrogen-bond acceptors. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for studying these interactions in solution. For instance, changes in the N-H stretching frequency in the IR spectrum or downfield shifts of the N-H proton signals in the ¹H NMR spectrum upon addition of a hydrogen-bond acceptor provide evidence of interaction.
Table 1: Representative Hydrogen Bond Geometries in Phenylthiourea Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···S | ~0.98 | ~2.4 | ~3.4 | ~165 |
| N-H···O | ~0.98 | ~1.9 | ~2.9 | ~170 |
| C-H···F | ~0.95 | ~2.5 | ~3.4 | ~150 |
Note: The data in this table are representative values for phenylthiourea derivatives and are intended for illustrative purposes. Specific values for this compound would require experimental determination.
Anion Recognition Properties
The enhanced acidity of the N-H protons in this compound, due to the electron-withdrawing nature of the CF₃ group, makes it a promising candidate for an anion receptor. The two N-H groups can act in a concerted fashion to bind an anionic guest through a "chelating" hydrogen-bonding interaction. This binding event can be monitored and quantified using various spectroscopic techniques.
UV-Vis Titration: The interaction of a thiourea-based receptor with an anion can often be followed by UV-Vis spectroscopy. nih.govresearchgate.net Upon addition of an anion, changes in the electronic environment of the chromophoric phenylthiourea can lead to a shift in the absorption maximum (either a bathochromic or hypsochromic shift) or a change in the molar absorptivity. By systematically titrating a solution of the receptor with a solution of the anion (typically as a tetrabutylammonium (B224687) salt to ensure solubility in organic solvents), the binding constant (Ka) for the host-guest complex can be determined by fitting the spectral changes to a suitable binding model (e.g., 1:1 or 1:2). The selectivity for different anions can be assessed by comparing the binding constants obtained under identical conditions. It is expected that this compound would exhibit a higher affinity for more basic anions that are strong hydrogen-bond acceptors, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).
¹H NMR Titration: ¹H NMR spectroscopy is another powerful tool for studying anion recognition. The N-H protons of the thiourea are particularly sensitive probes of the binding event. Upon the formation of hydrogen bonds with an anion, the N-H protons become deshielded, resulting in a downfield shift of their resonance signal in the ¹H NMR spectrum. By monitoring the change in the chemical shift of the N-H protons as a function of the added anion concentration, the binding constant can be calculated. This technique provides direct evidence of the involvement of the N-H groups in the binding and can also provide information on the stoichiometry of the complex.
Table 2: Illustrative Association Constants (Kₐ) for Anion Binding by a Phenylthiourea Receptor in DMSO
| Anion Guest | Association Constant (Kₐ, M⁻¹) |
| F⁻ | 5.0 x 10³ |
| Cl⁻ | 1.2 x 10² |
| Br⁻ | < 10 |
| I⁻ | < 10 |
| CH₃COO⁻ | 8.0 x 10³ |
| H₂PO₄⁻ | 2.5 x 10⁴ |
| HSO₄⁻ | 5.0 x 10² |
| NO₃⁻ | < 10 |
Note: This table provides illustrative data based on typical values observed for phenylthiourea-based anion receptors in a polar aprotic solvent like DMSO. The actual binding affinities of this compound would need to be determined experimentally.
The strength of the interaction and the selectivity for particular anions are governed by a combination of factors, including the basicity and geometry of the anion, the acidity of the thiourea N-H protons, and the solvent used. The preorganization of the receptor and the complementarity in shape and size between the host and the guest are also critical for achieving high binding affinities. The this compound, with its enhanced hydrogen-bond donating ability, represents a promising scaffold for the development of selective anion sensors and transporters.
Future Research Directions and Perspectives
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and empirical laboratory work is becoming increasingly crucial in the rational design of new molecules based on the 3-(Trifluoromethyl)phenylthiourea scaffold. Future research will likely intensify the use of integrated approaches to predict and validate the properties of novel derivatives.
Molecular Modeling and Simulation: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the structural and electronic properties of these compounds. researchgate.net These computational methods allow for the prediction of molecular geometry, vibrational frequencies, and interaction with biological targets, guiding the synthesis of more effective and selective agents. researchgate.net For instance, molecular modeling has been employed to investigate the structural properties of Copper (II) complexes of this compound derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies: By combining computational predictions with experimental bioactivity data, researchers can build robust SAR models. These models are essential for identifying the key structural features responsible for the desired biological effects, thereby streamlining the design of next-generation compounds with improved efficacy.
In Silico Screening: Virtual screening of large compound libraries against specific biological targets, such as enzymes or receptors, can identify promising new derivatives of this compound. This approach accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. Computational studies have already been used to assess the drug-likeness and pharmacokinetic properties of thiourea (B124793) derivatives, confirming their potential as orally bioavailable drugs. researchgate.net
| Computational Technique | Application in this compound Research | Reference |
| Density Functional Theory (DFT) | Investigation of molecular structure and vibrational frequencies. | researchgate.net |
| Molecular Dynamics (MD) | Simulation of interactions with biological molecules and solvents. | researchgate.net |
| Molecular Docking | Prediction of binding affinities and modes with biological targets like ERα. | researchgate.net |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The core structure of this compound offers a versatile platform for chemical modification. Future research will undoubtedly focus on synthesizing novel derivatives to enhance its biological activity, selectivity, and pharmacokinetic profile.
Halogenation and Substitution: The introduction of different halogen atoms or other functional groups onto the phenyl rings can significantly influence the compound's properties. Studies have shown that variations in halogen substitution on related phenylthiourea (B91264) structures can lead to considerable differences in bioactivity. mdpi.com For example, the substitution pattern on the phenyl ring has been shown to be a critical determinant of cytotoxic properties in cancer cell lines. mdpi.com
Coordination with Metal Ions: The formation of metal complexes, particularly with copper (II), has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines. mdpi.com Future work will likely explore complexes with other transition metals to modulate the compound's redox properties and biological targets. Research has indicated that copper (II) complexes of this compound derivatives are promising candidates for further investigation. researchgate.netmdpi.com
Hybrid Molecules: The conjugation of the this compound moiety with other pharmacologically active scaffolds is a promising strategy. This could lead to hybrid molecules with dual mechanisms of action or improved targeting capabilities.
Advanced Understanding of Molecular Mechanisms of Action
While initial studies have provided insights into how this compound and its analogs exert their cytotoxic effects, a more profound understanding of their molecular mechanisms is required for their full therapeutic potential to be realized.
Target Identification and Validation: A critical area of future research is the precise identification of the molecular targets through which these compounds mediate their effects. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival, has been identified as a potential target for related compounds and warrants further investigation. google.com
Apoptosis Induction Pathways: Evidence suggests that some diarylthiourea derivatives induce apoptosis in cancer cells. researchgate.net Further studies are needed to elucidate the specific apoptotic pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. For example, research has shown that some derivatives can upregulate caspase-3, a key executioner enzyme in apoptosis. researchgate.net
Cell Cycle Analysis: Investigating the effects of these compounds on cell cycle progression in cancer cells can reveal important mechanistic details. Studies have indicated that some thiourea compounds can cause cell cycle arrest, preventing cancer cell proliferation. researchgate.net A deeper analysis of the specific checkpoints affected will be a key research direction.
| Research Area | Findings for Thiourea Derivatives | Future Direction for this compound | Reference |
| Apoptosis | Upregulation of caspase-3 in MCF-7 cells. | Detailed investigation of intrinsic vs. extrinsic pathways. | researchgate.net |
| Cell Cycle | Arrest at the S phase in MCF-7 cancer cells. | Pinpointing specific cell cycle checkpoint proteins involved. | researchgate.net |
| Signaling Pathways | Potential involvement of the MAPK pathway. | Validation and detailed study of interaction with pathway components. | google.com |
Potential Applications in Advanced Materials and Chemical Sensors Research
Beyond the biomedical field, the unique chemical properties of this compound suggest its potential utility in materials science and sensor technology.
Corrosion Inhibition: Related thiourea compounds have demonstrated promise as corrosion inhibitors for metals. guidechem.com The sulfur and nitrogen atoms in the thiourea group can coordinate with metal surfaces, forming a protective layer. Future research could explore the efficacy of this compound and its derivatives in preventing corrosion of various metals and alloys under different environmental conditions.
Chemical Sensors: The ability of the thiourea moiety to bind to specific ions or molecules makes it a candidate for use in chemical sensors. Research into fiber optic sensors for detecting various chemical and biological substances is a rapidly growing field. unair.ac.id The development of sensors incorporating this compound could lead to novel methods for detecting specific analytes with high sensitivity and selectivity.
Organic Electronics: The aromatic and electron-rich nature of the molecule suggests potential for investigation in the field of organic electronics. Derivatives could be synthesized and evaluated for their properties as organic semiconductors or components in other electronic devices.
Q & A
Q. Basic Research Focus
- FT-IR : Identifies thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves aromatic proton environments and CF₃-induced deshielding effects.
- Single-crystal XRD : Provides precise bond lengths and angles, confirming metal-ligand coordination geometry .
Advanced studies employ time-dependent DFT (TD-DFT) to model electronic transitions and Hirshfeld surface analysis to map intermolecular interactions .
How can researchers resolve contradictions in antimicrobial activity data for thiourea derivatives?
Advanced Research Focus
Discrepancies in MIC values often arise from variations in bacterial strain susceptibility, solvent effects, or assay protocols. For example, this compound complexes showed MICs of 4–256 µg/mL for standard strains but 4–8 µg/mL for clinical isolates . To mitigate contradictions:
Standardize testing using CLSI/EUCAST guidelines.
Compare ligand protonation states (pH-dependent activity).
Use molecular docking to validate target interactions across strains .
What strategies improve the cytotoxic selectivity of this compound metal complexes?
Advanced Research Focus
Selectivity toward cancer cells over normal cells is enhanced by:
- Ligand functionalization : Introducing electron-donating groups (e.g., -OCH₃) to modulate redox activity.
- Metal choice : Cu(II) complexes exhibit higher selectivity than Zn(II) or Ni(II) due to preferential uptake in cancer cells.
- Carrier systems : Encapsulation in liposomes or polymeric nanoparticles reduces off-target toxicity. Studies show that this compound-Cu(II) complexes inhibit HeLa cells (IC₅₀ = 8 µM) while sparing keratinocytes .
How do solvent and pH conditions affect the stability of thiourea-metal complexes?
Basic Research Focus
Stability is pH-dependent due to thiourea’s acid dissociation (pKa ~8–10). In acidic media, protonation of the thiourea sulfur destabilizes metal coordination. Polar aprotic solvents (DMF, DMSO) enhance solubility and complex stability compared to protic solvents (water, ethanol). For reproducible results, maintain pH 6–8 and use degassed solvents to prevent oxidation .
What are the limitations of DFT calculations in predicting thiourea derivative reactivity?
Advanced Research Focus
While DFT accurately predicts ground-state geometries and electron distributions, it may fail to:
Model solvent effects without explicit solvation models.
Predict kinetic barriers for reactive intermediates.
Account for non-covalent interactions (e.g., π-stacking) in crystal packing. Hybrid approaches combining DFT with molecular dynamics (MD) simulations improve accuracy for solution-phase behavior .
How does the crystal packing of this compound influence its physicochemical properties?
Advanced Research Focus
XRD studies reveal that CF₃ groups engage in weak F⋯H-C interactions, stabilizing supramolecular architectures. These interactions reduce solubility in non-polar solvents but enhance thermal stability (decomposition >250°C). Hirshfeld surface analysis quantifies intermolecular contacts, showing ~10% contribution from F⋯H interactions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
